Chemical Properties and Analytical Applications of 3-Hydroxy-2-methyl Isoborneol-d3
Chemical Properties and Analytical Applications of 3-Hydroxy-2-methyl Isoborneol-d3
Topic: Chemical Properties of 3-Hydroxy-2-methyl Isoborneol-d3 Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
3-Hydroxy-2-methyl Isoborneol-d3 (3-OH-MIB-d3) is a high-purity, stable isotope-labeled derivative of 3-hydroxy-2-methylisoborneol, a critical bacterial metabolite of the off-flavor compound 2-Methylisoborneol (2-MIB).
While 2-MIB is notorious for causing "earthy/musty" taints in potable water and aquaculture products, its removal often relies on biological degradation. 3-OH-MIB represents the primary catabolic intermediate produced by specific camphor-degrading bacteria, such as Rhodococcus ruber.[1][2] The deuterated isotopolog (d3) serves as the definitive Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), enabling precise quantification of biodegradation rates and metabolic flux analysis in complex environmental matrices.
This guide details the physicochemical properties, metabolic origins, and rigorous analytical protocols for utilizing 3-OH-MIB-d3 in research and environmental monitoring.
Chemical Identity & Physicochemical Properties[3]
Nomenclature and Structure
The compound retains the bicyclic bornane skeleton of its parent, 2-MIB, with an additional hydroxyl group at the C3 position. The "d3" label typically corresponds to the replacement of the C2-methyl hydrogens with deuterium, ensuring chemical stability and minimal isotopic exchange.
| Property | Specification |
| Common Name | 3-Hydroxy-2-methyl Isoborneol-d3 |
| Synonyms | 3-Hydroxy-2-MIB-d3; (1R,2S,3R,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol-d3 |
| CAS Number | 214074-24-5 (Unlabeled parent) |
| Molecular Formula | C₁₁H₁₇D₃O₂ |
| Molecular Weight | 187.29 g/mol (vs. 184.28 g/mol for unlabeled) |
| Chemical Scaffold | Bornane (Bicyclo[2.2.1]heptane) |
| Stereochemistry | (1R, 2S, 3R, 4S) relative configuration |
| Physical State | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; slightly soluble in water |
Structural Analysis
The introduction of the hydroxyl group at C3 significantly alters the polarity compared to 2-MIB.
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Parent (2-MIB): Mono-alcohol, highly volatile, hydrophobic (LogP ~3.3).
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Metabolite (3-OH-MIB): Diol, reduced volatility, increased hydrophilicity.
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Isotopic Labeling: The trideuteromethyl group (-CD₃) at position C2 provides a mass shift of +3 Da. This position is sterically hindered and chemically inert, preventing back-exchange of deuterium in aqueous solvents.
Metabolic Origin & Biosynthesis
Understanding the origin of the unlabeled metabolite is essential for interpreting analytical data. 3-OH-MIB is not a random degradation product but a regioselective oxidation product.
The Rhodococcus Pathway
Unlike Pseudomonas putida (which hydroxylates at C6), Rhodococcus ruber strain T1 hydroxylates 2-MIB specifically at the C3 position.[2] This regioselectivity makes 3-OH-MIB a biomarker for specific biodegradation pathways in biofilters.
Pathway Visualization
The following diagram illustrates the divergence in MIB metabolism by different bacterial strains.
Caption: Divergent biodegradation pathways of 2-MIB. 3-OH-MIB is the specific product of Rhodococcus ruber activity.[1][2][3][4]
Analytical Applications & Protocols
Role as Internal Standard (IDMS)
In environmental matrices (sludge, biofilm, raw water), matrix effects often suppress ionization in Mass Spectrometry. Using 3-OH-MIB-d3 corrects for:
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Extraction Efficiency: Loss of analyte during SPE or liquid-liquid extraction.
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Derivatization Variability: Incomplete silylation of the diol functional groups.
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Instrument Drift: Fluctuations in MS detector response.
Experimental Protocol: Quantification in Water/Biofilm
Unlike volatile 2-MIB which is analyzed via Headspace-SPME, the diol 3-OH-MIB is too polar and non-volatile for direct headspace analysis. It requires extraction and derivatization.
Step 1: Sample Preparation
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Aqueous Samples: Filter 100 mL of water through 0.2 µm membrane.
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Biofilm/Sludge: Lyophilize and extract with Ethyl Acetate via ultrasonication.
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Spiking: Add 50 µL of 3-OH-MIB-d3 stock solution (10 µg/mL in Methanol) to all samples prior to extraction to equilibrate.
Step 2: Extraction & Concentration
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Acidify filtrate to pH 2.0 (using HCl) to protonate intermediates.
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Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate (3 x 20 mL).
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Dry organic layer over anhydrous Na₂SO₄.
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Evaporate to dryness under a gentle stream of Nitrogen (N₂).
Step 3: Derivatization (Silylation)
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Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
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Reaction: Dissolve residue in 50 µL Pyridine + 50 µL BSTFA.
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Incubation: Heat at 60°C for 30 minutes. This converts the diol to a bis-TMS ether, rendering it volatile for GC.
Step 4: GC-MS/MS Analysis
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Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
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Carrier Gas: Helium at 1.0 mL/min.
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Temperature Program: 60°C (1 min) → 10°C/min → 280°C (5 min).
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Detection: Electron Impact (EI) or Chemical Ionization (CI).
Target Ions (SIM Mode):
| Compound | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) |
| 3-OH-MIB (Analyte) | Bis-TMS | 328 (M+) | 313 (M-15), 185 |
| 3-OH-MIB-d3 (IS) | Bis-TMS | 331 (M+) | 316 (M-15), 188 |
Note: The mass shift of +3 is preserved in the molecular ion and the M-15 (loss of methyl) fragment.
Synthesis & Purity Assessment
For researchers synthesizing this standard in-house or validating commercial batches:
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Synthesis Route:
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Precursor: Camphorquinone or specific hydroxy-camphor derivatives.
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Grignard Reaction: Reaction with Methyl-d3-magnesium iodide (CD₃MgI).
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Stereocontrol: The Grignard addition to the ketone is governed by steric hindrance, favoring the exo-methyl/endo-hydroxyl configuration, or vice versa depending on the starting isomer.
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Purity Check:
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Isotopic Purity: Must be >99 atom% D. Check M-1 peak in MS.
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Chemical Purity: >98% by GC-FID.
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Handling and Stability
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Storage: -20°C in a sealed vial, protected from moisture.
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Solvent Stability: Stable in Methanol for up to 6 months at -20°C.
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Deuterium Exchange: The CD₃ label is non-exchangeable under standard physiological and extraction conditions (pH 2-10). Avoid strong Lewis acids which might induce skeletal rearrangements (Wagner-Meerwein shifts) common in bornane systems.
References
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Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Source: Applied and Environmental Microbiology, 2008. Context: Identifies 3-hydroxy-2-MIB as the specific metabolite of Rhodococcus ruber T1. URL:[Link]
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Biodegradation of 2-Methylisoborneol by Single Bacterium in Culture Media. Source: ResearchGate / Journal of Environmental Sciences. Context: Degradation kinetics and metabolite tracking. URL:[Link]
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Standard Methods for the Examination of Water and Wastewater (Method 6040). Source: APHA/AWWA/WEF. Context: General protocols for extracting off-flavor compounds and their metabolites. URL:[Link]
